![molecular formula C9H15F2NO B13070644 3-[(3,3-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13070644.png)
3-[(3,3-Difluorocyclopentyl)methoxy]azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-[(3,3-Difluorocyclopentyl)methoxy]azetidine involves several steps. One common synthetic route includes the reaction of 3,3-difluorocyclopentylmethanol with azetidine under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are not widely documented, but it is generally produced in small quantities for research purposes. The compound is often synthesized in specialized laboratories equipped with the necessary facilities to handle and purify the product .
化学反应分析
3-[(3,3-Difluorocyclopentyl)methoxy]azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
科学研究应用
3-[(3,3-Difluorocyclopentyl)methoxy]azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity.
Medicine: Although not yet approved for clinical use, the compound is explored for its potential as a pharmaceutical agent.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[(3,3-Difluorocyclopentyl)methoxy]azetidine involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
相似化合物的比较
3-[(3,3-Difluorocyclopentyl)methoxy]azetidine can be compared with other similar compounds, such as:
3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine hydrochloride: This compound has a similar structure but includes a methyl group, which may alter its chemical and biological properties.
3,3-Difluorocyclopentanemethanol: This compound shares the difluorocyclopentyl group but lacks the azetidine ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the difluorocyclopentyl group with the azetidine ring, providing a distinct set of chemical and biological properties .
属性
分子式 |
C9H15F2NO |
|---|---|
分子量 |
191.22 g/mol |
IUPAC 名称 |
3-[(3,3-difluorocyclopentyl)methoxy]azetidine |
InChI |
InChI=1S/C9H15F2NO/c10-9(11)2-1-7(3-9)6-13-8-4-12-5-8/h7-8,12H,1-6H2 |
InChI 键 |
ARTVECBVVNKIRP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC1COC2CNC2)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


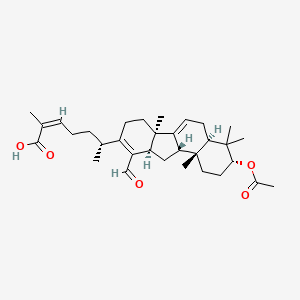
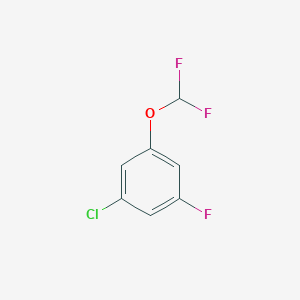
![2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13070582.png)
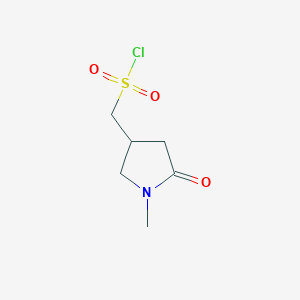
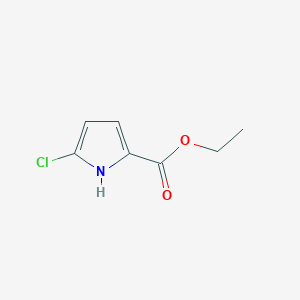
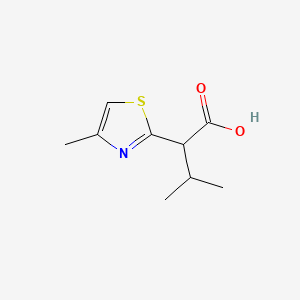
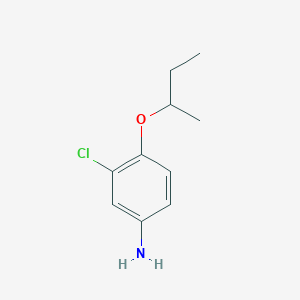
![4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine](/img/structure/B13070624.png)
![1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine](/img/structure/B13070625.png)
![3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine](/img/structure/B13070636.png)
![Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate](/img/structure/B13070637.png)
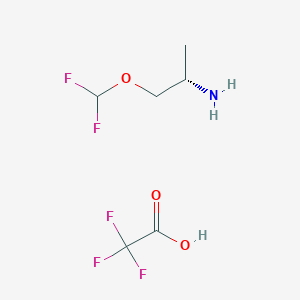
![4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole](/img/structure/B13070652.png)

